1-Ethylbenz(cd)indol-2(1H)-one, also known as N-ethyl-1H-benzo[cd]indol-2-one, is a heterocyclic compound synthesized through various methods, including the Fisher indole synthesis and the Friedländer reaction [, ]. Its characterization is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that 1-Ethylbenz(cd)indol-2(1H)-one might possess various biological activities, including:
1-Ethylbenz(cd)indol-2(1H)-one is a chemical compound classified as a heterocyclic aromatic compound. Its molecular formula is CHNO, with a molecular weight of approximately 197.237 g/mol. The compound features a fused ring system that includes an indole structure, which is known for its presence in various natural products and pharmaceuticals. The compound's CAS number is 1830-56-4, and it is also referred to by several synonyms including 1-Ethylbenzo[cd]indol-2(1H)-one and Benz[cd]indol-2(1H)-one .
Research indicates that 1-Ethylbenz(cd)indol-2(1H)-one exhibits significant biological activity, particularly as an inhibitor of certain kinases. For example, derivatives of this compound have been synthesized and evaluated for their potential as Aurora B kinase inhibitors, which are important in cancer therapy due to their role in cell division . The compound also shows promise in antimicrobial applications, specifically against Mycobacterium tuberculosis, indicating its potential as a lead compound for further drug development .
The synthesis of 1-Ethylbenz(cd)indol-2(1H)-one can be achieved through several methods. A common approach involves the reaction of 1,2-dichlorobenzene with 1-naphthyl isocyanate, leading to the formation of the desired indole derivative. Other synthetic routes may include modifications of existing benz(cd)indole structures or utilizing various coupling reactions to introduce the ethyl group into the benz(cd)indole framework .
The applications of 1-Ethylbenz(cd)indol-2(1H)-one are diverse, particularly in analytical chemistry and pharmaceuticals. It has been utilized in high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures due to its unique structural properties. In medicinal chemistry, it serves as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
Interaction studies involving 1-Ethylbenz(cd)indol-2(1H)-one have focused on its binding affinity to biological targets such as kinases and phosphatases. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research has demonstrated its interaction with Aurora B kinase, providing insights into its role in cell cycle regulation and cancer proliferation . Further investigations into its interactions with other biomolecules could reveal additional therapeutic potentials.
Several compounds share structural similarities with 1-Ethylbenz(cd)indol-2(1H)-one, primarily within the class of indole derivatives. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benz(cd)indol-2(1H)-one | CHNO | Lacks ethyl substitution; simpler structure |
| 1,8-Naphtholactam | CHNO | Similar ring structure but without ethyl group |
| Indole-3-acetic acid | CHO | Plant hormone; different functional groups |
| 5-Methylindole | CHN | Methyl substitution at position 5 |
Uniqueness: The presence of the ethyl group in 1-Ethylbenz(cd)indol-2(1H)-one distinguishes it from other similar compounds, influencing its solubility and biological activity. This modification can enhance its potency as a kinase inhibitor compared to its analogs lacking this substituent.
Irritant;Environmental Hazard